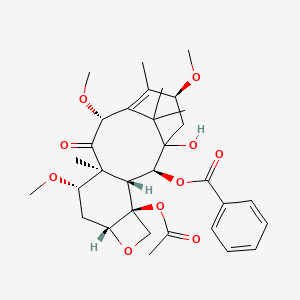
10-Deacetyl-7,10,13-trimethylBaccatinIII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Deacetyl-7,10,13-trimethylBaccatinIII is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Taxus species) . This compound is a crucial precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is known for its significant role in cancer chemotherapy, particularly in the treatment of ovarian and breast cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Deacetyl-7,10,13-trimethylBaccatinIII can be synthesized through various methods. One common approach involves the extraction of 10-Deacetyl Baccatin III from Taxus species, followed by chemical modifications . The extraction process typically uses solvents like ethanol and methanol, with optimized conditions such as temperature, extraction time, and particle size . For instance, using ethanol at 44.8°C for 40.1 minutes with a particle size of 113 μm can yield 102 mg/kg .
Industrial Production Methods: Industrial production of this compound often involves semi-synthetic methods. These methods use the more abundant precursor compound 10-Deacetyl Baccatin III as a substrate . Heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase in microbial strains for biotransformation of 10-Deacetyl Baccatin III is a promising alternative strategy for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 10-Deacetyl-7,10,13-trimethylBaccatinIII undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its conversion into other valuable compounds like paclitaxel.
Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, which is used in the acetylation process to convert 10-Deacetyl Baccatin III to baccatin III . The conditions for these reactions often involve specific temperatures and pH levels to optimize yield and efficiency .
Major Products Formed: The major products formed from the reactions involving this compound include baccatin III and paclitaxel . These products are crucial for their anti-cancer properties and are widely used in chemotherapy .
Scientific Research Applications
10-Deacetyl-7,10,13-trimethylBaccatinIII has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing complex molecules like paclitaxel . In biology and medicine, it plays a significant role in cancer research and treatment due to its anti-cancer properties . Industrially, it is used in the large-scale production of anti-cancer drugs .
Mechanism of Action
The mechanism of action of 10-Deacetyl-7,10,13-trimethylBaccatinIII involves its conversion into paclitaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization . This action disrupts cell division, leading to cell death, particularly in rapidly dividing cancer cells . The molecular targets include tubulin, a protein that is essential for microtubule formation .
Comparison with Similar Compounds
10-Deacetyl-7,10,13-trimethylBaccatinIII is unique due to its specific structure and role as a precursor in the synthesis of paclitaxel . Similar compounds include other derivatives of 10-Deacetyl Baccatin III, such as 7-Epi-10-Deacetylbaccatin III, 10-Deacetylbaccatin V, and 10-Deacetylbaccatin VI . These compounds share similar structures but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C32H42O10 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32?/m0/s1 |
InChI Key |
BTELCIXZLACDFF-YJIJYBKESA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















